molecular formula C19H11NO6 B180400 Hypecoumine CAS No. 117772-89-1

Hypecoumine

Cat. No. B180400
M. Wt: 349.3 g/mol
InChI Key: PMPWZNJOVFBHJT-UHFFFAOYSA-N
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Description

Hypecoumine is an alkaloid that was isolated from a traditional Tibetan drug Hypecoum leptocarpum . It is a derivative of Decumbenine, an alkaloid extracted from the Corydalis decumbens species . The chemical formula of Hypecoumine is C19H11NO6 .


Molecular Structure Analysis

The molecular structure of Hypecoumine was elucidated based on spectroscopic analysis (UV, IR, MS and IHNMR) . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.


Physical And Chemical Properties Analysis

Hypecoumine has a molecular weight of 349.29 . Predicted properties include a boiling point of 622.3±55.0 °C and a density of 1.588±0.06 g/cm3 . Its pKa is predicted to be 4.30±0.20 .

Scientific Research Applications

Natural Products in Drug Discovery

Advancements in translational research using natural products for intervention strategies in various diseases, including cancer, cardiovascular, neurological, and metabolic diseases, are significant. Natural products in drug discovery offer insights into molecular mechanisms of various conditions. This Research Topic compiles articles from prominent scientists, covering a wide range of natural products and their applications in disease treatment and understanding molecular mechanisms (Shaikh, Sathaye & Wan Ahmad, 2022).

Photodynamic Therapy of Cancer

Hypericin, a natural photosensitizing pigment, potentially applicable in photodynamic therapy for cancer, demonstrates significant properties when dissolved in dimethylsulfoxide (DMSO). Studies using fluorescence spectroscopy and diffusion coefficient measurements explore the self-association of Hypericin molecules in DMSO/water mixtures, indicating its utility in medical applications (Bánó et al., 2011).

Modulating Cortical Plasticity

Research on Hypericum perforatum (HYP) extract, used for treating mild-to-moderate depression, reveals its impact on cortical plasticity. A study exploring the effects of HYP extract on corticospinal excitability and plasticity in humans indicates its potential modulatory effects, offering insights into its neurological applications (Concerto et al., 2017).

Anti-Oxidation and Cell Protection

Hyperoside, a flavonoid substance extracted from plants, has shown potential in anti-cancer, anti-inflammatory, and anti-oxidation activities. Studies have found that Hyperoside reduces injury in retinal vascular endothelial cells induced by high glucose, suggesting its therapeutic potential in diabetic retinopathy and other oxidative stress-related conditions (Wu et al., 2020).

Molecular Response in Photodynamic Therapy

Hypericin is a powerful natural photosensitizer used in photodynamic therapy (PDT). This therapy, when activated by light, destroys tumors mainly through the generation of reactive oxygen species. Studies on the molecular biological mechanisms post-photoactivation reveal various cellular responses, such as biostimulation, apoptosis, and necrosis, highlighting its significant role in cancer therapy (Krammer & Verwanger, 2012).

properties

IUPAC Name

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPWZNJOVFBHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905236
Record name 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one

CAS RN

100163-16-4
Record name Hypecoumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Wen, L Jiang, D Zhang, X Yuan… - Pharmacognosy …, 2018 - search.proquest.com
Background: Hypecoum leptocarpum Hook. f. et Thoms., which is used in traditional Tibetan medicine as an antipyretic, antitussive, analgesic, and anti-inflammatory agent, contains a …
Number of citations: 10 search.proquest.com
N Kostova, T Doncheva - Diversity, 2023 - mdpi.com
Genus Hypecoum Tourn. ex L. belongs to the poppy family Papaveraceae and comprises about 19 species occurring in Europe, Northern Africa and Asia. Hypecoum species have …
Number of citations: 3 www.mdpi.com
A Mondal, P Kundu, M Jash… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… The product 14 appears to possess most of the structural elements present in hypecoumine (shown in Scheme 6), a biologically active isoquinoline. …
Number of citations: 19 pubs.rsc.org
NM NMe, HO HO - Isoquinoline Alkaloids, 1998 - books.google.com
The aporphine alkaloids are clearly derived from benzylisoquinolines by oxidative coupling of the two romatic nuclei. Following the elucidation of the radical pairing mechanism for the …
Number of citations: 0 books.google.com
KW Bentley - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This chapter discusses isoquinoline alkaloids. It presents examples that show the oxidization of these compounds. Following this, the methods of isolation of …
Number of citations: 406 www.sciencedirect.com
BZ Chen, QC Fang - Yao xue xue bao= Acta …, 1985 - pubmed.ncbi.nlm.nih.gov
[Chemical study on a traditional Tibetan drug Hypecoum leptocarpum] [Chemical study on a traditional Tibetan drug Hypecoum leptocarpum] Yao Xue Xue Bao. 1985 Sep;20(9):658-61. …
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
陈碧珠, 方起程 - 药学学报, 1985
Number of citations: 6
张瑞飞, 查色, 尹旭, 白睿峰, 李媛, 屠鹏飞, 柴兴云 - 中草药, 2016 - researchgate.net
… 阿朴菲类(+)-异紫堇紫定 (19),紫堇定(21),木兰花碱(22);原小檗碱类 黄连碱(6);简单异喹啉类oxohydrastinine(24), 及其他类leptocarpinine(45),leptocarpine(46), 刻叶紫堇胺(47),hypecoumine…
Number of citations: 1 www.researchgate.net

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